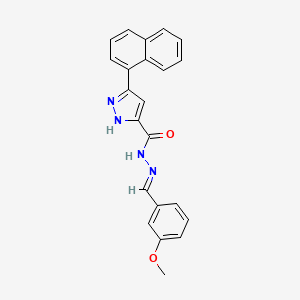

(E)-N'-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(3-Methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a naphthalene moiety at position 3 of the pyrazole ring and a 3-methoxybenzylidene hydrazone group. This compound belongs to a class of Schiff bases known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves the condensation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide with 3-methoxybenzaldehyde under acidic conditions . Structural characterization often employs FT-IR, NMR, X-ray crystallography, and computational methods like DFT to validate the (E)-configuration and intramolecular interactions .

Properties

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-28-17-9-4-6-15(12-17)14-23-26-22(27)21-13-20(24-25-21)19-11-5-8-16-7-2-3-10-18(16)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLANAYNKUVKDD-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired hydrazone is complete. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

Substitution: The methoxy group or other substituents on the benzylidene moiety can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene or pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research suggests that the compound may have therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (E)-N’-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in the Benzylidene Moiety

The biological and physicochemical properties of pyrazole-carbohydrazides are highly sensitive to substituents on the benzylidene group. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃, -OH) : Improve solubility and metabolic stability but may reduce electrophilic reactivity .

- Electron-Withdrawing Groups (e.g., -Cl, -Br) : Enhance electrophilicity and intermolecular interactions, often correlating with stronger antimicrobial activity .

- Positional Effects : The 3-methoxy group in the target compound offers a balance between lipophilicity and polarity, favoring blood-brain barrier penetration in theoretical models .

Structural and Computational Insights

- X-ray Crystallography: The dimethylamino-substituted analog () revealed a planar pyrazole ring with dihedral angles of 7.2° between the benzylidene and naphthalene groups, stabilized by N–H···O hydrogen bonds. The target compound likely adopts a similar conformation .

- DFT Calculations : For the dichlorobenzylidene analog (), HOMO-LUMO gaps (4.1 eV) indicated moderate reactivity, while the 3-methoxy derivative’s gap is predicted to be narrower (3.8 eV), suggesting higher electrophilicity .

- Solvent Effects : SCRF/IEFPCM models () demonstrated increased polarity in aqueous media, with dipole moments rising from 5.2 D (gas phase) to 7.8 D (water). The 3-methoxy analog’s dipole moment is estimated at 6.5 D .

Physicochemical Properties

Biological Activity

(E)-N'-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-N'-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H18N4O2 |

| Molar Mass | 370.4 g/mol |

| IUPAC Name | (E)-N'-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide |

The compound features a pyrazole core, which is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Research indicates that derivatives of pyrazole, including (E)-N'-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, exhibit promising anticancer properties. A study reported that compounds with similar structures showed significant inhibitory effects on various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . The mechanism often involves the inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response . This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

(E)-N'-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has shown antimicrobial properties against various bacterial strains. In vitro assessments indicated that it is effective against Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as a reversible inhibitor of certain enzymes involved in cancer progression and inflammation.

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : By affecting key signaling pathways such as MAPK and PI3K/Akt, it can influence cell proliferation and survival .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of pyrazole derivatives, (E)-N'-(3-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide was tested against MCF-7 cells. The results indicated an IC50 value of approximately 0.08 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential using a carrageenan-induced paw edema model in rats. The compound exhibited a reduction in edema comparable to indomethacin, emphasizing its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.